2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole is a complex organic compound that belongs to the class of indole alkaloids. This compound is characterized by its unique tetracyclic structure, which includes a fused indole ring system. Indole alkaloids are known for their diverse biological activities and are often found in various natural products, particularly in plants of the Strychnos genus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the use of phenylhydrazine hydrochloride and dimethyl ®-2-(3-oxocyclohexyl)malonate as starting materials . The key steps in the synthesis include:
- Formation of the intermediate 2-(2,3,4,9-tetrahydro-1H-carbazol-2-yl)acetic acid.
- Cyclization reactions to form the tetracyclic ring system.
- Dehydrogenative reactions to construct the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its complex structure and the specialized conditions required for its synthesis. the synthetic routes developed in research laboratories can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminium hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole involves its interaction with specific molecular targets and pathways within cells. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2,2-dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole: Shares a similar tetracyclic structure and is also an indole alkaloid.
1,2,3,4,5,6-Hexahydro-1,1,5,5-tetramethyl-2,4a-methanonaphthalen-7 (4aH)-one: Another compound with a similar hexahydro structure.
Uniqueness
2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole is unique due to its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
40496-46-6 |
---|---|
Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
3,15-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-2(10),4,6,8-tetraene |
InChI |
InChI=1S/C14H16N2/c1-2-4-12-10(3-1)11-7-9-5-6-15-13(8-9)14(11)16-12/h1-4,9,13,15-16H,5-8H2 |
InChI Key |
WUFHXUOYDZXRBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2CC1CC3=C2NC4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.